1,2,3,4-Tetrahydronaphthalene-2,7-diol
Description
Tetrahydronaphthalene diols are a class of organic compounds characterized by a 1,2,3,4-tetrahydronaphthalene (B1681288) core structure with two hydroxyl (-OH) groups attached to the ring system. The parent structure, 1,2,3,4-tetrahydronaphthalene, is also known as tetralin. wikipedia.org These compounds are of considerable interest due to the combination of a rigid bicyclic scaffold and the reactive functionality of the hydroxyl groups. The precise positioning of these hydroxyl groups gives rise to a variety of structural isomers, each with potentially unique chemical and physical properties.
The tetrahydronaphthalene scaffold is a key structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. hmdb.ca Its rigid, three-dimensional structure makes it an attractive framework for the development of new therapeutic agents. For instance, the tetralin ring is a crucial component in various clinically relevant compounds, including some with antidepressant and anti-inflammatory activities. smolecule.com
In the field of medicinal chemistry, tetrahydronaphthalene derivatives are utilized as scaffolds to mimic protein secondary structures like α-helices, which are vital for protein-protein interactions. fishersci.com The ability to functionalize the tetralin core allows for the precise spatial arrangement of substituents, enabling the design of molecules that can interact with specific biological targets. Furthermore, these scaffolds are valuable intermediates in the synthesis of more complex molecules, including steroids and other natural products. hmdb.ca
The dihydroxylated derivatives of 1,2,3,4-tetrahydronaphthalene can exist in numerous isomeric forms, depending on the attachment points of the two hydroxyl groups on the tetralin structure. These isomers often exhibit distinct physical and chemical properties due to differences in intramolecular hydrogen bonding, steric hindrance, and electronic effects.
While a comprehensive body of research exists for several of these isomers, specific experimental data for 1,2,3,4-Tetrahydronaphthalene-2,7-diol (B6253609) is not extensively documented in publicly available scientific literature. However, an examination of its structural relatives provides insight into the general characteristics of this class of compounds. For example, the synthesis and biological activity of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol and 5,7-dihydroxy-2-aminotetralin derivatives have been explored for their potential dopaminergic and adrenergic actions. nih.govpharmaffiliates.com
The properties of several known dihydroxylated tetralin isomers are summarized in the table below, illustrating the structural diversity within this family of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Properties/Applications |
|---|---|---|---|---|
| (1R,2S)-1,2,3,4-Tetrahydronaphthalene-1,2-diol | 57495-92-8 | C10H12O2 | 164.20 | A bicyclic compound with specific stereochemistry, used as a chiral building block in synthesis. smolecule.com |
| 1,2,3,4-Tetrahydronaphthalene-1,5-diol | 40771-26-4 | C10H12O2 | 164.20 | Used in the synthesis of other complex organic molecules. fishersci.com |
| 5,6,7,8-Tetrahydronaphthalene-1,4-diol | 13623-10-4 | C10H12O2 | 164.20 | Serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.org |
| 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol | N/A | C10H13NO2 | 179.22 | Synthesized from naphthalene-2,3-diol and investigated for its biological activity. pharmaffiliates.com |
| 5,7-Dihydroxy-2-aminotetralin | N/A | C10H13NO2 | 179.22 | Synthesized and evaluated for dopaminergic and adrenergic properties. nih.gov |
Although specific research on this compound is limited, a rationale for its investigation can be constructed based on the established importance of its isomers. The unique positioning of the hydroxyl groups at the 2 and 7 positions could impart novel properties.
The location of one hydroxyl group on the aliphatic portion of the ring (position 2) and the other on the aromatic portion (position 7) presents an interesting case of electronic and structural asymmetry. This arrangement could influence the molecule's hydrogen bonding capabilities, its potential as a ligand for metal complexes, and its biological activity. Isomerism is known to play a pivotal role in the biological activity of molecules, as different spatial arrangements of functional groups can lead to varied interactions with enzymes and receptors. solubilityofthings.com
Future research could explore the synthesis of this compound and investigate its potential applications in areas such as:
Medicinal Chemistry: The specific diol arrangement might offer a unique pharmacophore for targeting particular biological pathways, potentially leading to the development of new therapeutic agents.
Materials Science: As with other diols, this compound could serve as a monomer for the synthesis of novel polyesters or polyurethanes with specific thermal or mechanical properties.
Asymmetric Catalysis: The chiral variants of this diol could be explored as ligands in asymmetric catalysis, a field where the precise geometry of the ligand is crucial for inducing stereoselectivity.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,7-diol |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10-12H,2,4,6H2 |
InChI Key |
SDIDZOWKHWAPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C=C(C=C2)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 1,2,3,4 Tetrahydronaphthalene 2,7 Diol Systems
Application of High-Resolution Spectroscopic Techniques for Structural Insights
High-resolution spectroscopy is indispensable for probing the molecular structure and dynamics of organic compounds in various states. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, FT-Raman), and Mass Spectrometry (MS) provide complementary information regarding connectivity, stereochemistry, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure and conformational dynamics of molecules like 1,2,3,4-tetrahydronaphthalene-2,7-diol (B6253609). The analysis would involve a suite of 1D and 2D NMR experiments.
The non-aromatic portion of the tetrahydronaphthalene core is not planar and exists in rapidly interconverting conformations, typically half-chair or twist-boat forms. The position of the C2-hydroxyl group (axial vs. equatorial) and the energy barrier to ring inversion are key parameters that can be elucidated through NMR.
¹H and ¹³C NMR Assignments: A complete assignment of proton and carbon signals is the first step. Based on the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) bmrb.iochemicalbook.com, and considering the substituent effects of the two hydroxyl groups, a predicted set of chemical shifts can be proposed. The C7-OH group would induce predictable shifts on the aromatic carbons and protons, while the C2-OH group would significantly affect the aliphatic region.
Conformational Dynamics: The conformational equilibrium of the saturated ring can be studied in detail by analyzing vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings, governed by the Karplus relationship, is dependent on the dihedral angle between the coupled protons. For instance, the coupling constants between H-2 and the protons on C-1 and C-3 would differ significantly for conformers with an axial versus an equatorial hydroxyl group.
Advanced studies would employ variable-temperature NMR experiments. nih.gov By tracking the changes in chemical shifts and coupling constants with temperature, thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium can be determined. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space correlations, providing definitive proof of the relative stereochemistry and the preferred orientation of substituents. For example, NOE correlations between an axial proton at C-2 and other axial protons at C-4 would help confirm the stereochemical arrangement. mdpi.com
Interactive Table: Predicted ¹H NMR Chemical Shifts and Key Coupling Constants for Conformational Analysis of this compound
| Proton | Predicted Shift Range (ppm) | Key Vicinal Couplings (³JHH) | Information Gained |
| H-1 (ax, eq) | 2.5 - 3.0 | J(H-1ax, H-2), J(H-1eq, H-2) | Dihedral angles, conformation of C2-OH |
| H-2 | 3.8 - 4.2 | J(H-2, H-1ax), J(H-2, H-1eq), J(H-2, H-3ax), J(H-2, H-3eq) | Orientation of C2-OH (axial/equatorial) |
| H-3 (ax, eq) | 1.6 - 2.1 | J(H-3ax, H-2), J(H-3eq, H-2), J(H-3ax, H-4ax), J(H-3eq, H-4ax) | Ring conformation and puckering |
| H-4 (ax, eq) | 2.6 - 3.1 | J(H-4ax, H-3ax), J(H-4ax, H-3eq) | Dihedral angles, ring conformation |
| H-5 | ~7.0 | J(H-5, H-6) | Aromatic connectivity |
| H-6 | ~6.6 | J(H-6, H-5), J(H-6, H-8) | Aromatic connectivity |
| H-8 | ~6.7 | J(H-8, H-6) | Aromatic connectivity |
| C2-OH | Variable (solvent dependent) | - | Hydrogen bonding, exchange rate |
| C7-OH | Variable (solvent dependent) | - | Hydrogen bonding, exchange rate |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are highly sensitive to the presence of specific functional groups and subtle changes in molecular geometry and intermolecular interactions, such as hydrogen bonding.
For this compound, the most prominent features in the IR and Raman spectra would be the vibrations associated with the two hydroxyl groups and the aromatic ring. The O-H stretching vibration is particularly informative. In a dilute, non-polar solvent, a sharp band corresponding to a "free" (non-hydrogen-bonded) O-H stretch would be expected around 3600 cm⁻¹. In the solid state or in concentrated solution, this band would broaden and shift to a lower frequency (typically 3400-3200 cm⁻¹) due to intermolecular hydrogen bonding. The specific position and shape of this band can provide insights into the strength and nature of the hydrogen-bonding network.
The C-O stretching vibrations (typically 1260-1000 cm⁻¹) and O-H bending vibrations also provide valuable structural information. The frequencies of these modes can help distinguish between conformers, as the vibrational coupling and force constants are sensitive to the local geometry. mdpi.com
Analysis of the parent compound, tetralin, provides a baseline for the C-H stretching and bending modes of the aliphatic and aromatic portions. irphouse.com The combination of experimental FT-IR and FT-Raman data with quantum chemical calculations (see section 3.3.1) allows for a complete assignment of the vibrational modes and can be used to predict the spectra of different stable conformers, aiding in the identification of the dominant species. nih.gov
Interactive Table: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Structural Information |
| O-H Stretch (H-bonded) | 3200 - 3400 | FT-IR (strong), FT-Raman (weak) | Presence and strength of hydrogen bonding |
| O-H Stretch (Free) | ~3600 | FT-IR (sharp) | Presence of non-H-bonded OH groups |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR (medium), FT-Raman (strong) | Aromatic ring integrity |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR (strong), FT-Raman (strong) | Saturated ring integrity |
| Aromatic C=C Stretch | 1500 - 1600 | FT-IR (variable), FT-Raman (strong) | Aromatic ring substitution pattern |
| O-H Bend | 1330 - 1440 | FT-IR (medium) | In-plane bending of hydroxyl group |
| C-O Stretch | 1000 - 1260 | FT-IR (strong) | Aliphatic vs. phenolic alcohol environment |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak (M⁺). Subsequent fragmentation would be expected to involve the loss of small, stable neutral molecules. A likely fragmentation pathway would be the loss of a water molecule (H₂O) from the secondary alcohol at C-2, followed by rearrangements and further fragmentation. For comparison, the related 1,4-diol isomer shows a top peak corresponding to the loss of water (m/z 146) from the molecular ion (m/z 164). nih.gov
Beyond structural confirmation, modern MS techniques, particularly electrospray ionization (ESI-MS), are instrumental in studying reaction mechanisms by detecting transient intermediates. rsc.orgnih.govresearchgate.net For example, if the diol were subjected to an oxidation reaction, ESI-MS could be used to monitor the reaction mixture in real-time. By observing the appearance and disappearance of ions corresponding to the mass of proposed intermediates (e.g., ketone or quinone species), the reaction pathway can be mapped out. Tandem mass spectrometry (MS/MS) can be used to isolate an ion of a suspected intermediate and fragment it, providing structural confirmation. semanticscholar.org
X-ray Crystallographic Analysis of Derivatized this compound
For instance, the crystallographic analysis of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide revealed that the saturated portion of the carbon skeleton adopts a "twist-boat" conformation. nih.gov This is a common feature for such ring systems. A crystallographic study of this compound or one of its simple derivatives (e.g., an ester or ether) would definitively establish:
The conformation of the aliphatic ring: It would confirm whether it exists as a half-chair, twist-boat, or other conformation in the solid state.
The relative stereochemistry: The orientation of the C-2 hydroxyl group (axial or equatorial) relative to the rest of the ring would be precisely determined.
Intermolecular interactions: The study would map out the complete network of intermolecular hydrogen bonds. The diol functionality would likely lead to the formation of extensive hydrogen-bonded chains or sheets, which dictate the crystal packing. nih.gov
Bond lengths and angles: Precise measurement of bond lengths and angles can provide insight into electronic effects, such as ring strain or the influence of substituents.
Interactive Table: Crystallographic Data for an Analogous Compound: anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 8.120 |
| b (Å) | 8.656 |
| c (Å) | 23.729 |
| Key Structural Feature | "Twist-boat" conformation in the saturated ring |
| Intermolecular Forces | Extensive hydrogen bond network |
Computational Chemistry Approaches
Computational chemistry, particularly methods based on quantum mechanics, is an essential partner to experimental techniques in structural elucidation. These calculations provide theoretical data that can be used to interpret experimental results, predict molecular properties, and explore structures and pathways that are difficult to study experimentally.
Density Functional Theory (DFT) is a widely used computational method that can accurately and efficiently predict the properties of medium-sized organic molecules. nih.gov For a system like this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) or larger basis set) would be invaluable. nih.govresearchgate.net
Key applications of DFT in this context include:
Conformational Analysis: DFT can be used to calculate the geometries and relative energies of all possible stable conformers (e.g., half-chair conformers with axial-OH vs. equatorial-OH). This allows for the prediction of the most stable conformer in the gas phase, providing a fundamental understanding of its intrinsic structural preferences. researchgate.net
Prediction of Spectroscopic Data: DFT is routinely used to calculate NMR chemical shifts and coupling constants. nih.govresearchgate.net By comparing the calculated values for different conformers with the experimental data, the conformational equilibrium in solution can be quantified. Similarly, calculated vibrational frequencies can be used to assign experimental FT-IR and FT-Raman spectra, helping to resolve ambiguous bands and confirm the presence of specific conformers. nih.govresearchgate.net
Electronic Structure Analysis: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity. ssrn.com The HOMO-LUMO gap is related to the electronic excitation energy and can help explain the molecule's UV-Vis absorption properties and chemical reactivity.
Reaction Pathways: DFT can be used to model chemical reactions. By calculating the structures and energies of reactants, transition states, and products, reaction mechanisms can be explored and activation energies can be predicted. This would be particularly useful for understanding, for example, the oxidation or dehydration of the diol.
Interactive Table: Typical Data Obtained from DFT Calculations on this compound
| Calculation Type | Predicted Property | Application |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Determine stable conformer structures |
| Frequency Calculation | Vibrational frequencies, zero-point energies, relative stabilities (ΔG) | Assign IR/Raman spectra, confirm minima |
| NMR Calculation | ¹H and ¹³C chemical shifts, spin-spin coupling constants | Assign NMR spectra, quantify conformational equilibria |
| Frontier Orbital Analysis | HOMO/LUMO energies and distributions | Predict sites of electrophilic/nucleophilic attack, reactivity |
| Transition State Search | Activation energy barriers (ΔG‡) | Elucidate reaction mechanisms and kinetics |
Conformational Analysis via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. By simulating the atomic motions of a molecule, MD can reveal preferred conformations, the energy barriers between them, and the influence of the solvent environment.
In the absence of direct MD studies on this compound, we can infer its likely conformational behavior from related structures. The saturated portion of the tetrahydronaphthalene ring system is analogous to a cyclohexene (B86901) ring, which typically adopts half-chair or twist-boat conformations. For instance, X-ray crystallographic analysis of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide revealed a "twist-boat" conformation in the saturated part of the carbon skeleton. nih.gov Rotational spectroscopy studies on the parent molecule, 1,2,3,4-tetrahydronaphthalene, have identified a single dominant conformation in the gas phase. researchgate.net
An MD simulation of this compound would likely involve the following steps:
System Setup: Building an initial 3D model of the molecule and placing it in a simulation box filled with a suitable solvent, such as water.
Energy Minimization: Optimizing the initial geometry to remove any unfavorable atomic clashes.
Equilibration: Gradually heating the system to the desired temperature and allowing the pressure to stabilize.
Production Run: Running the simulation for a sufficient length of time to sample a wide range of conformations.
Analysis: Analyzing the simulation trajectory to identify the most stable conformations, calculate the relative energies, and examine intramolecular interactions, such as hydrogen bonding involving the hydroxyl groups.
The results of such a simulation would provide a detailed picture of the conformational preferences of this compound, which is essential for understanding its interactions with other molecules.
Table 1: Predicted Conformational Preferences of this compound based on Analogous Systems
| Feature | Predicted Conformation/Behavior | Rationale from Analogous Systems |
| Saturated Ring Conformation | Likely adopts a half-chair or twist-boat conformation. | X-ray data for a related dihydroxytetrahydronaphthalene oxide shows a "twist-boat" form. nih.gov |
| C2-Hydroxyl Group Orientation | The pseudo-equatorial position is likely favored. | Studies on 2-substituted 1,2-dihydronaphthalenes indicate a preference for the pseudo-equatorial position to reduce steric strain. rsc.org |
| Intramolecular Hydrogen Bonding | Possible between the C2-hydroxyl group and the oxygen of the C7-hydroxyl group or the pi-system of the aromatic ring. | The spatial arrangement of the functional groups may allow for such interactions, which would influence conformational stability. |
Prediction of Stereochemical Outcomes
The synthesis of this compound and its derivatives often involves reactions that can lead to multiple stereoisomers. Predicting and controlling the stereochemical outcome of these reactions is a critical aspect of synthetic chemistry.
A relevant example is the diastereoselective reduction of tetralin-1,4-dione to yield cis- and trans-tetralin-1,4-diol. beilstein-journals.org The choice of reducing agent has been shown to significantly influence the ratio of the diastereomers produced. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) provides a slight preference for the cis-diol, whereas using the bulkier reducing agent L-selectride results in a higher diastereoselectivity for the cis product. beilstein-journals.org This selectivity is attributed to the steric hindrance of the reducing agent, which dictates the direction of hydride attack on the carbonyl groups.
Furthermore, methods for the stereochemical editing of vicinal diols have been developed. One such method allows for the selective isomerization of cis-1,2-diols to the thermodynamically more stable trans-diequatorial-1,2-diols. nih.govnih.gov This approach utilizes a photoredox catalyst and a thiol catalyst under mild conditions. nih.govnih.gov Such techniques could potentially be applied to manipulate the stereochemistry of diols on the tetrahydronaphthalene scaffold after their initial synthesis.
Predicting the stereochemical outcome for the synthesis of this compound would depend on the specific reaction pathway. For instance, if the diol is formed via the reduction of a corresponding diketone or the dihydroxylation of an alkene, the following factors would be crucial:
Reagent Control: The choice of reagents and catalysts can favor the formation of a specific stereoisomer. Chiral catalysts are often employed to achieve high enantioselectivity.
Reaction Conditions: Temperature, solvent, and pressure can all play a role in the stereochemical outcome of a reaction.
Computational modeling, including Density Functional Theory (DFT) calculations, can be employed to predict the transition state energies for the formation of different stereoisomers, thereby providing a theoretical basis for the observed or expected stereoselectivity.
Table 2: Factors Influencing Stereochemical Outcomes in the Synthesis of Tetrahydronaphthalene Diols
| Factor | Influence on Stereochemistry | Example from Analogous Systems |
| Choice of Reducing Agent | Can control the diastereoselectivity of ketone reductions. | Reduction of tetralin-1,4-dione with NaBH₄ gives a slight excess of the cis-diol, while L-selectride gives a higher proportion of the cis-diol. beilstein-journals.org |
| Catalyst System | Can enable stereochemical editing and isomerization. | A photoredox/thiol catalyst system can isomerize cis-1,2-diols to trans-1,2-diols. nih.govnih.gov |
| Substrate Conformation | The preferred conformation of the starting material can dictate the face of attack for a reagent. | The half-chair conformations of cis-tetralin-2,3-diol influence the stereochemical outcome of subsequent reactions. researchgate.net |
Chemical Reactivity and Transformation Chemistry of 1,2,3,4 Tetrahydronaphthalene 2,7 Diol
Derivatization of Hydroxyl Groups
The presence of both alcoholic and phenolic hydroxyl groups allows for selective or exhaustive derivatization, a common strategy in organic synthesis to modify a molecule's properties or to protect the hydroxyl groups during other transformations.
Etherification of the hydroxyl groups in 1,2,3,4-tetrahydronaphthalene-2,7-diol (B6253609) can be achieved through methods like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the higher acidity of the phenolic proton compared to the alcoholic proton, selective etherification of the 7-OH group is possible by using a carefully chosen base and reaction conditions.
Esterification is a common transformation for both alcohols and phenols, often carried out to create derivatives with altered biological activity or physical properties. medcraveonline.com
Fischer-Speier Esterification : This acid-catalyzed reaction involves treating the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and typically, an excess of the carboxylic acid or removal of water is used to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, making it more electrophilic for attack by the hydroxyl group.
Steglich Esterification : For milder conditions, the Steglich esterification is an effective method. This reaction uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, to facilitate the formation of an ester from a carboxylic acid and an alcohol at room temperature. nih.gov The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. nih.gov
Acylation with Acyl Halides or Anhydrides : Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) is a highly efficient method for esterification. These reactions are typically rapid and can be performed with or without a base catalyst like pyridine.
The relative reactivity of the secondary alcohol versus the phenol (B47542) can allow for selective esterification. Phenols are generally less nucleophilic than secondary alcohols, but their reactivity can be enhanced by converting them to phenoxides.
Interactive Data Table: Common Esterification Methods
| Method | Reagents | Catalyst | Key Features |
| Fischer-Speier | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; often requires excess reagent or water removal. masterorganicchemistry.com |
| Steglich | Carboxylic Acid, Alcohol | DCC or DIC, DMAP | Mild, neutral conditions; forms a urea (B33335) byproduct. nih.gov |
| Acylation | Acyl Halide or Anhydride (B1165640) | Base (e.g., Pyridine) or None | Generally high-yielding and rapid. |
The oxidation of this compound can lead to different products depending on the oxidant used and which hydroxyl group reacts. The secondary alcohol at the C-2 position can be oxidized to a ketone, resulting in 7-hydroxy-3,4-dihydronaphthalen-2(1H)-one.
In related systems, the direct oxidation of a decalindiol with o-iodylbenzoic acid (IBX) has been shown to produce the corresponding dione (B5365651) in good yield. nih.gov Similarly, various reagents are known to oxidize secondary alcohols to ketones, including chromium-based reagents (e.g., PCC, PDC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane.
Oxidation of the phenolic hydroxyl group is more complex. Under certain conditions, phenols can be oxidized to quinones. For this compound, this could potentially lead to the formation of a quinone structure on the aromatic ring, although this would involve further dehydrogenation of the saturated ring. Quinones are often used as catalytic redox shuttles in metal-catalyzed aerobic oxidation reactions. nih.gov
The hydroxyl groups of this compound are generally resistant to reduction. However, the aromatic ring of the tetrahydronaphthalene system can be reduced under specific conditions. Catalytic hydrogenation of the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), can lead to the formation of decahydronaphthalene (B1670005) (decalin). wikipedia.org This process typically requires high pressure and a metal catalyst.
Rearrangement and Isomerization Pathways
Specific rearrangement and isomerization pathways for this compound are not extensively documented. However, related dihydroxytetralin isomers can be involved in metabolic pathways that may include enzymatic isomerization or dehydration reactions. For instance, some microbial oxidation processes can produce diol derivatives that subsequently undergo dehydration. smolecule.com In synthetic chemistry, acid-catalyzed dehydration of the secondary alcohol at the C-2 position could lead to the formation of a dihydronaphthalene derivative.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound is key to controlling product formation and developing new synthetic routes.
Radical reactions proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comlibretexts.orgyoutube.com The initiation step creates a radical species, often through homolytic cleavage induced by heat or light. libretexts.org The propagation phase is the chain part of the reaction where a radical reacts with a stable molecule to form a new radical. libretexts.org Termination occurs when two radicals combine to form a stable, non-radical product. libretexts.org
While specific mechanistic studies on this compound are scarce, a plausible radical pathway has been proposed for the air oxidation of a structurally related bis(enolsilylether). In this proposed mechanism, molecular oxygen (a diradical) adds to the enol double bond, initiating a radical cascade. nih.gov This is followed by homolytic cleavage of a silicon-oxygen bond and transfer of a trimethylsilyl (B98337) radical. Subsequent elimination steps yield the final enedione product. nih.gov This example highlights how radical mechanisms can be involved in the oxidation of tetralin-based structures.
The benzylic C-H bonds at the C-1 and C-4 positions of the tetrahydronaphthalene ring system are also susceptible to radical abstraction, a characteristic reactivity of the parent compound, tetralin. wikipedia.org This can be an initiating step for various radical-mediated transformations.
Interactive Data Table: Stages of a Radical Reaction
| Stage | Description | Example |
| Initiation | Formation of initial radical species, often requiring energy (heat/light). libretexts.org | Homolytic cleavage of a weak bond (e.g., Cl-Cl) to form two radicals. |
| Propagation | A radical reacts with a non-radical to form a new product and a new radical, continuing the chain. libretexts.org | A chlorine radical abstracts a hydrogen atom from methane (B114726) to form HCl and a methyl radical. |
| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. libretexts.org | Two chlorine radicals combine to form Cl₂. |
Acid-Catalyzed Transformations
Under acidic conditions, the hydroxyl group on the alicyclic ring of this compound is susceptible to protonation, which can initiate a cascade of reactions. The most probable transformation is dehydration, leading to the formation of a more conjugated system.
The secondary alcohol at the C-2 position can be protonated by an acid catalyst, forming a good leaving group (water). Subsequent elimination of water would generate a carbocation intermediate. This carbocation can then be stabilized by the loss of a proton from an adjacent carbon, leading to the formation of a double bond. Depending on which proton is removed, two possible dihydronaphthalene diol isomers could be formed. The formation of the isomer with the double bond in conjugation with the aromatic ring is generally favored due to the increased stability of the conjugated system.
It is also conceivable that under more forcing acidic conditions, further rearrangements or even aromatization of the alicyclic ring could occur, although such reactions would likely require more vigorous conditions and may lead to a mixture of products. The precise outcome of acid-catalyzed transformations is highly dependent on the specific reaction conditions, including the nature of the acid catalyst, temperature, and reaction time.
Table 1: Plausible Acid-Catalyzed Transformations of this compound Disclaimer: The following data is based on established principles of organic chemistry, as direct experimental results for this compound are not readily available in the cited literature.
| Transformation Type | Reagents and Conditions | Expected Major Product(s) | Remarks |
|---|---|---|---|
| Dehydration | H₂SO₄ or H₃PO₄, heat | 3,4-Dihydro-naphthalene-2,7-diol and 1,4-Dihydronaphthalene-2,7-diol | Formation of the conjugated diene is expected to be the major pathway. The regioselectivity of the double bond formation would depend on the relative stability of the resulting alkenes. |
Functionalization of the Tetrahydronaphthalene Ring System
The functionalization of the this compound ring system can be approached by targeting either the aromatic or the alicyclic portion of the molecule. The two hydroxyl groups on the aromatic ring are strong activating groups and will direct incoming electrophiles to specific positions.
Electrophilic Aromatic Substitution:
The hydroxyl groups at positions 2 and 7 are ortho-, para-directing. Given their locations, electrophilic substitution is expected to occur at the positions ortho and para to each hydroxyl group that are not already substituted. In the case of this compound, the positions available for substitution on the aromatic ring are C-6 and C-8. Both hydroxyl groups will direct incoming electrophiles to these positions. Steric hindrance may play a role in the regioselectivity, potentially favoring substitution at the less hindered position.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring, often using a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.
Reactions at the Alicyclic Ring:
The saturated portion of the tetrahydronaphthalene ring also presents opportunities for functionalization. The benzylic positions (C-1 and C-4) are particularly susceptible to radical reactions due to the stability of the resulting benzylic radicals. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. Oxidation of the benzylic positions to introduce carbonyl or hydroxyl groups is also a potential transformation.
Table 2: Potential Functionalization Reactions of the Tetrahydronaphthalene Ring System Disclaimer: The following data is based on established principles of organic chemistry, as direct experimental results for this compound are not readily available in the cited literature.
| Reaction Type | Target Ring | Reagents and Conditions | Expected Major Product(s) | Remarks |
|---|---|---|---|---|
| Nitration | Aromatic | HNO₃, H₂SO₄ | 6-Nitro-1,2,3,4-tetrahydronaphthalene-2,7-diol and/or 8-Nitro-1,2,3,4-tetrahydronaphthalene-2,7-diol | The hydroxyl groups are strongly activating, potentially leading to polysubstitution if conditions are not carefully controlled. |
| Bromination | Aromatic | Br₂, FeBr₃ | 6-Bromo-1,2,3,4-tetrahydronaphthalene-2,7-diol and/or 8-Bromo-1,2,3,4-tetrahydronaphthalene-2,7-diol | Regioselectivity will be influenced by the directing effects of both hydroxyl groups. |
| Friedel-Crafts Acylation | Aromatic | CH₃COCl, AlCl₃ | 6-Acetyl-1,2,3,4-tetrahydronaphthalene-2,7-diol and/or 8-Acetyl-1,2,3,4-tetrahydronaphthalene-2,7-diol | The hydroxyl groups may need to be protected prior to the reaction to prevent O-acylation and deactivation of the catalyst. |
| Benzylic Bromination | Alicyclic | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 1-Bromo-1,2,3,4-tetrahydronaphthalene-2,7-diol and/or 4-Bromo-1,2,3,4-tetrahydronaphthalene-2,7-diol | Reaction occurs at the positions adjacent to the aromatic ring. |
Role As a Synthetic Intermediate and Chiral Building Block
Precursor in the Synthesis of Complex Organic Molecules
Currently, there is a lack of specific published examples detailing the use of 1,2,3,4-tetrahydronaphthalene-2,7-diol (B6253609) as a direct precursor in the total synthesis of complex organic molecules. The synthesis of related structures, such as various tetralones, often serves as a starting point for more complex architectures. For instance, 7-methoxy-2-tetralone, a related ketone, is used in the synthesis of compounds like 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and substituted octahydrobenzo[f]quinolines chemicalbook.com. The reduction of such a ketone could theoretically provide the corresponding diol, which could then serve as a building block.
Chiral Scaffold for Asymmetric Synthesis
There is no specific information available in the scientific literature describing the use of this compound as a chiral scaffold for asymmetric synthesis. For a molecule to be an effective chiral scaffold, it typically needs to be readily resolved into its constituent enantiomers, which can then be used to direct the stereochemistry of subsequent reactions. While methods exist for the chiral resolution of related compounds, such as 7-nitropropranolol, via techniques like chiral HPLC, similar studies for this compound have not been reported mdpi.com. The potential for this diol to act as a chiral ligand or auxiliary in asymmetric catalysis remains an unexplored area of research.
Development of New Reaction Methodologies Utilizing the Diol Moiety
No new reaction methodologies specifically developed to utilize the diol moiety of this compound have been found in the literature. The reactivity of the two distinct hydroxyl groups—one benzylic/aliphatic and one phenolic—could theoretically allow for selective functionalization, but specific methodologies exploiting this structural feature have not been documented. Research on related tetralones has explored reactions such as the Vilsmeier reaction, which transforms 7-methoxy-2-tetralone into 1,3-bisformyl-2-chloro-7-methoxynaphthalene, but this does not directly involve the diol functionality ias.ac.in.
Application in the Construction of Fused Cyclic Systems
While the construction of fused cyclic systems is a significant area of synthetic chemistry, there are no specific documented applications of this compound in this context chemrxiv.org. General strategies for creating fused seven-membered polycyclic systems often involve methods like base-induced ring expansion, but these have not been applied using this specific diol as a starting material chemrxiv.org.
Integration into Diverse Molecular Architectures
The integration of this compound into diverse molecular architectures has not been specifically reported. The synthesis of various naphthalene (B1677914) and anthracene diimides represents an effort to create new molecular scaffolds, but this work does not originate from the 2,7-diol of tetrahydronaphthalene beilstein-journals.org. The potential for this diol to be incorporated into polymers, macrocycles, or other complex molecular frameworks remains to be explored.
Biocatalysis and Microbial Biotransformation Relevant to Tetrahydronaphthalene Diols Non Human Focus
Characterization of Enzymes Involved in Tetrahydronaphthalene Diol Formation
The formation of tetrahydronaphthalene diols is primarily initiated by multicomponent enzyme systems known as aromatic hydrocarbon dioxygenases. researchgate.net These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring of tetralin, leading to the formation of a cis-dihydrodiol. wur.nlmdpi.com
One of the well-studied pathways is from Corynebacterium sp. strain C125, which degrades tetralin by first oxidizing the benzene (B151609) nucleus. wur.nlasm.org The initial enzyme, a dioxygenase, attacks the aromatic ring at the carbon atoms adjacent to the cycloalkane substituent. This results in the formation of a cis-dihydrodiol, which is then further metabolized by a dehydrogenase to produce 5,6,7,8-tetrahydro-1,2-dihydroxynaphthalene. wur.nlresearchgate.net
In Sphingopyxis macrogoltabida strain TFA, the degradation is initiated by a tetralin dioxygenase enzymatic complex. researchgate.net This complex, like other Rieske non-heme iron oxygenases, consists of multiple components: a ferredoxin reductase, a ferredoxin, and a terminal oxygenase. researchgate.netresearchgate.net The terminal oxygenase component is typically composed of α and β subunits, where the α subunit contains the active site with a mononuclear iron center and a Rieske [2Fe-2S] cluster. asm.org
Similarly, research on Rhodococcus sp. strain TFB has identified a set of thn genes that encode the enzymes for a tetralin degradation pathway analogous to that in Sphingomonas. nih.gov Another key enzyme in these pathways is the extradiol dioxygenase, such as the ThnC enzyme from Sphingomonas strain TFA, which cleaves the aromatic ring of the dihydroxylated intermediate, 1,2-dihydroxy-5,6,7,8-tetrahydronaphthalene. nih.gov
Below is a table summarizing key enzymes involved in the initial stages of tetralin biotransformation.
| Enzyme/System | Organism | Function | Key Characteristics |
| Tetralin Dioxygenase | Corynebacterium sp. C125 | Initial dioxygenation of the aromatic ring | Forms a cis-dihydrodiol |
| Tetralin Dioxygenase Complex | Sphingopyxis macrogoltabida TFA | Initial dioxygenation of the aromatic ring | Multicomponent Rieske non-heme iron oxygenase |
| ThnC Extradiol Dioxygenase | Sphingomonas strain TFA | Ring cleavage of 1,2-dihydroxy-5,6,7,8-tetrahydronaphthalene | Fe(II)-requiring decamer with broad substrate specificity nih.gov |
| Camphor 5-monooxygenase | Pseudomonas putida G786 | Hydroxylation of the alicyclic ring | Catalyzes conversion of tetralin to (R)-1,2,3,4-tetrahydro-1-naphthol ethz.ch |
Engineering of Biocatalysts for Improved Stereoselectivity and Yield
The inherent selectivity of dioxygenases makes them attractive targets for protein engineering to enhance their catalytic properties for specific applications. Techniques such as site-directed mutagenesis and directed evolution have been successfully employed to alter the stereoselectivity, regioselectivity, and substrate range of these enzymes. nih.govcaltech.edu
Naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. NCIB 9816-4 is one of the most extensively studied and engineered aromatic hydrocarbon dioxygenases. asm.orgnih.gov Its active site is composed of hydrophobic amino acids, which is consistent with its preference for aromatic hydrocarbon substrates. asm.orgnih.gov By creating specific mutations at the active site, researchers have been able to alter the enzyme's function. For example, substitutions at position Phe-352 in the α subunit of NDO resulted in the formation of cis-naphthalene dihydrodiol with altered stereochemistry and changed the site of oxidation for other substrates like biphenyl (B1667301) and phenanthrene. asm.orgasm.org A comprehensive mutagenesis study involving 62 variants of NDO has been conducted to understand structure-function relationships. researchgate.net
Similarly, engineering efforts have focused on cytochrome P450 monooxygenases. For instance, the self-sufficient P450LaMO from the CYP116B subfamily catalyzes the transformation of 1,2,3,4-tetrahydronaphthalene (B1681288) to (S)-tetralol. rsc.org Although the wild-type enzyme shows poor enantioselectivity, protein engineering through phenylalanine scanning and further mutations led to a variant (T121V/Y385F/M391L) with significantly improved (S)-enantioselectivity (er 98:2) and excellent product selectivity. rsc.org Another mutant was developed with complementary (R)-enantioselectivity. rsc.org
These studies demonstrate that even minor changes in the active site can have profound effects on product formation, allowing for the generation of biocatalysts tailored for the synthesis of specific, high-value chiral compounds. nih.gov
| Enzyme | Engineering Strategy | Target Substrate | Outcome |
| Naphthalene Dioxygenase (NDO) | Site-directed mutagenesis (e.g., at Phe-352) | Naphthalene, Biphenyl, Phenanthrene | Altered stereochemistry and regioselectivity of dihydroxylation asm.orgasm.org |
| P450LaMO | Phenylalanine scanning, Site-directed mutagenesis | 1,2,3,4-Tetrahydronaphthalene | Improved (S)-enantioselectivity (er 98:2) and product selectivity rsc.org |
| Toluene Dioxygenase (TDO) | Directed evolution, Random mutagenesis | 4-Picoline | 5.6-fold enhanced reaction rate caltech.edu |
| Toluene-4-monooxygenase (T4MO) | Site-directed mutagenesis (e.g., at Ile-100) | Naphthalene | Enhanced selectivity for 1-naphthol (B170400) or 2-naphthol (B1666908) epa.gov |
Mechanistic Aspects of Enzymatic Transformations
The enzymatic dihydroxylation of tetralin's aromatic ring is catalyzed by Rieske non-heme iron oxygenases, which share a common catalytic mechanism. researchgate.net These multicomponent systems transfer electrons from NAD(P)H via a reductase and a ferredoxin to a terminal oxygenase component that contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron active site. asm.orgpsu.edu
The catalytic cycle involves the reduction of the mononuclear iron center from Fe(III) to Fe(II). The reduced enzyme can then bind both the aromatic substrate (e.g., tetralin) and molecular oxygen. nih.gov The activation of O₂ is a critical step. It is proposed that an electron is transferred from the substrate through the metal to the bound oxygen, creating a reactive substrate radical-Fe(II)-superoxo species. nih.gov This activated oxygen species then attacks the aromatic ring, leading to the concerted or stepwise formation of a dioxetane intermediate, which subsequently resolves to form the cis-dihydrodiol product. nih.govkhanacademy.org This process adds both oxygen atoms to the same face of the aromatic ring, resulting in the characteristic syn-dihydroxylation. khanacademy.org
Following the initial dihydroxylation, the degradation pathway continues with other enzymatic transformations. For instance, a dehydrogenase can oxidize the cis-dihydrodiol to form a catechol derivative, such as 5,6,7,8-tetrahydro-1,2-dihydroxynaphthalene. wur.nlresearchgate.net This catechol is then a substrate for ring-cleavage dioxygenases. Extradiol dioxygenases, which are also typically non-heme Fe(II) enzymes, cleave the C-C bond adjacent to the hydroxylated carbons, incorporating both atoms of O₂ to yield a muconic semialdehyde product. researchgate.netnih.govnih.gov This ring-opening step is crucial for channeling the breakdown products into central metabolic pathways. researchgate.net
Investigation of Microbial Degradation Pathways of Related Tetralins
Several bacterial strains capable of utilizing tetralin as a sole source of carbon and energy have been isolated and their degradation pathways characterized. These pathways generally begin with the oxidation of either the aromatic or the alicyclic ring, though aromatic ring attack is a common strategy for complete mineralization. wur.nl
Corynebacterium sp. strain C125 : This strain initiates tetralin degradation by oxidizing the aromatic nucleus to form a cis-dihydrodiol. wur.nlasm.org This is followed by dehydrogenation to 5,6,7,8-tetrahydro-1,2-naphthalene diol. A catechol-2,3-dioxygenase then cleaves the aromatic ring, and a subsequent hydrolytic reaction forms a carboxylic acid-substituted cyclohexanone. asm.orgresearchgate.net
Sphingopyxis macrogoltabida strain TFA : The pathway in this strain is well-characterized at the genetic and biochemical levels. researchgate.netnih.gov It involves a set of thn genes organized in operons. The degradation starts with the dioxygenation of the aromatic ring, followed by reactions that lead to ring cleavage and further metabolism of the resulting aliphatic acids. researchgate.netnih.gov
Rhodococcus sp. strain TFB : Using a proteomic approach, the tetralin degradation pathway in this Gram-positive bacterium was proposed to be analogous to that in Sphingomonas TFA. nih.gov A complete set of thn genes involved in the pathway was identified. nih.gov
While aerobic degradation pathways initiated by oxygenases are well-documented, microorganisms can also degrade aromatic compounds under anaerobic conditions using different strategies. d-nb.info However, for tetralin, the aerobic pathways involving initial diol formation are the most thoroughly investigated. The toxicity of tetralin, which tends to accumulate in cell membranes, presents a challenge for microorganisms, and isolating strains capable of its degradation has required specific techniques, such as supplying the substrate in subsaturating concentrations. wur.nlrug.nl
Theoretical Frameworks and Structure Reactivity Relationships in Tetrahydronaphthalene Diol Systems
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their chemical reactivity. While specific QSRR studies focusing exclusively on 1,2,3,4-tetrahydronaphthalene-2,7-diol (B6253609) are not extensively documented in the literature, the principles of QSRR are broadly applicable to this class of phenolic compounds.
QSRR models for phenolic derivatives typically involve the calculation of various molecular descriptors which are then statistically correlated with an observed measure of reactivity, such as reaction rates or equilibrium constants. nih.govresearchgate.net For a molecule like this compound, these descriptors would fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-donating nature of the two hydroxyl groups significantly influences these parameters and, consequently, the reactivity of the aromatic ring.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.
Geometric Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.
In studies of other phenolic compounds, QSRR has been successfully used to predict properties like antioxidant activity and chromatographic retention times. nih.govnih.gov For instance, a model for this compound could correlate its O-H bond dissociation enthalpy (a key indicator of antioxidant potential) with specific electronic and structural descriptors. Such a model would allow for the theoretical screening of related derivatives to identify compounds with enhanced reactivity. The development of these predictive models often employs statistical methods like multiple linear regression (MLR) or machine learning techniques such as artificial neural networks (ANN) to handle complex, non-linear relationships. nih.gov
Theoretical Prediction of Chemical Properties and Reaction Outcomes
For example, computed properties for the isomeric 1,2,3,4-tetrahydronaphthalene-1,4-diol (B8781219) are available in public databases and provide insight into the types of data that can be generated. nih.gov These calculations can predict molecular weight, polar surface area, and hydrogen bond donor/acceptor counts, which are fundamental to understanding the molecule's physical properties and intermolecular interactions.
| Property | Predicted Value (for 1,4-diol isomer) | Method of Calculation |
|---|---|---|
| Molecular Weight | 164.20 g/mol | PubChem 2.1 |
| XLogP3 | 0.7 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Polar Surface Area | 40.5 Ų | Cactvs 3.4.6.11 |
For this compound specifically, theoretical calculations could be employed to predict reaction outcomes. For example, modeling the reaction pathway for electrophilic aromatic substitution would reveal the preferred positions of attack (ortho/para to the hydroxyl groups) by calculating the energies of the intermediate carbocations (Wheland intermediates). Similarly, the bond dissociation enthalpy (BDE) of the phenolic O-H bonds could be calculated to predict the molecule's efficacy as a radical scavenger or antioxidant.
Analysis of Aromaticity and Electronic Structure Effects on Reactivity
The reactivity of this compound is fundamentally governed by the interplay between its saturated alicyclic ring and its substituted aromatic ring. The tetralin core is considered an aromatic compound because it contains a benzene (B151609) ring, which fulfills Hückel's rule for aromaticity (a planar, cyclic, fully conjugated system with 4n+2 π electrons). wikipedia.orgatamanchemicals.com
The electronic structure of this core is significantly modulated by the two hydroxyl (-OH) substituents. The oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This has two major consequences:
Activation of the Aromatic Ring: The electron-donating effect of the hydroxyl groups increases the electron density of the aromatic ring, particularly at the positions ortho and para to them. This makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene or tetralin.
Influence on Redox Properties: The increased electron density facilitates the oxidation of the molecule, which is a key aspect of the antioxidant activity of many phenolic compounds. The stability of the resulting phenoxyl radical is a critical factor in its reactivity.
Intermolecular Interactions and Self-Assembly of Tetrahydronaphthalene Diol Derivatives
The two hydroxyl groups in this compound are key functional groups that dictate its intermolecular interactions, primarily through hydrogen bonding. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This dual capability allows for the formation of extensive networks of intermolecular hydrogen bonds.
In the solid state, these interactions are expected to play a crucial role in the crystal packing, potentially leading to the formation of ordered, self-assembled structures like sheets or chains. The specific geometry of the hydrogen-bonding network would depend on the stereochemistry of the molecule and the steric hindrance imposed by the bulky tetrahydronaphthalene framework. While the specific crystal structure of the 2,7-diol is not detailed in available literature, studies on related dihydroxy tetrahydronaphthalene derivatives have confirmed the presence of extensive intermolecular hydrogen bond networks that define the crystal lattice.
In solution, hydrogen bonding can lead to the formation of dimers or larger oligomeric aggregates, particularly in non-polar solvents. The strength and prevalence of these interactions are concentration and solvent-dependent. The ability to form such assemblies is a hallmark of supramolecular chemistry, where non-covalent interactions guide the spontaneous organization of molecules into larger, functional structures. rsc.orgnih.gov The precise arrangement of the hydroxyl groups in the 2,7-diol isomer prevents the formation of a strong intramolecular hydrogen bond, meaning that intermolecular hydrogen bonding is the dominant force driving association and self-assembly phenomena.
Q & A
Q. What are the critical physicochemical properties of 1,2,3,4-Tetrahydronaphthalene-2,7-diol that influence experimental design?
Answer: Key properties include:
Q. What synthetic strategies are documented for this compound?
Answer: Common routes include:
- Hydroxylation of tetralin derivatives using catalytic hydroxylation agents (e.g., OsO₄ for dihydroxylation).
- Reductive alkylation of naphthalene diol precursors with NaBH₄ or LiAlH₄ under inert atmospheres . Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical to isolate the diol enantiomers.
Q. How should researchers design preliminary toxicity screens for this compound?
Answer: Follow ATSDR’s inclusion criteria for systemic effects (e.g., hepatic/renal outcomes in rodent models) . Use:
- In vitro assays: Human hepatocyte cultures for metabolic stability.
- In vivo protocols: Oral gavage in rats (dose range: 10–100 mg/kg) with endpoints aligned with OECD 407 guidelines (body weight, histopathology) .
Advanced Research Questions
Q. How can stereochemical variations in this compound affect its bioactivity?
Answer: The compound’s stereochemistry (e.g., cis vs. trans diol configuration) impacts receptor binding affinity. Use:
Q. What methodologies resolve discrepancies in reported environmental persistence data?
Answer: Conflicting degradation rates (e.g., soil vs. aqueous media) require:
Q. How do researchers address conflicting cytotoxicity results across cell lines?
Answer: Discrepancies may arise from cell-specific uptake mechanisms. Implement:
- Dose-response normalization to cellular protein content (Bradford assay ).
- Multi-omics profiling (transcriptomics/metabolomics) to identify pathway-specific effects. Replicate studies in 3D spheroid models to better mimic in vivo conditions .
Data Contradiction Analysis
Q. Why do toxicity studies report varying NOAELs (No-Observed-Adverse-Effect Levels)?
Answer: Variations stem from:
- Species differences: Rodent vs. primate metabolic pathways.
- Exposure duration: Acute (24–72 hr) vs. chronic (90-day) studies. Mitigate by aligning with ATSDR’s systemic effect criteria (e.g., renal biomarkers) and using pharmacokinetic modeling to extrapolate interspecies differences .
Methodological Best Practices
Q. What analytical workflows confirm structural integrity post-synthesis?
Answer: Combine:
Q. How to optimize extraction efficiency from complex matrices (e.g., biological fluids)?
Answer: Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
